
シアマイシン I
説明
科学的研究の応用
Siamycin I has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure and function of lasso peptides.
Biology: Investigated for its role in bacterial quorum sensing and inhibition of bacterial growth.
Medicine: Explored as a potential therapeutic agent for HIV due to its ability to inhibit HIV fusion.
Industry: Potential applications in developing new antibiotics and antiviral agents.
作用機序
シアミシンIは、いくつかのメカニズムを通じてその効果を発揮します。
HIV阻害: シアミシンIは、HIVエンベロープタンパク質と相互作用することにより、宿主細胞へのHIVの融合を阻害します.
細菌阻害: ヒスチジンレセプターキナーゼFsrCの自己リン酸化を阻害することにより、細菌のクオラムセンシングを混乱させます.
6. 類似の化合物との比較
シアミシンIは、その特殊な三環式構造と強力な生物活性により、ラッソペプチドの中で独特です . 類似の化合物には、次のものがあります。
シアミシンII: シアミシンIと構造的に関連していますが、アミノ酸組成にわずかな違いがあります.
ヒュミディマイシン: 強力な抗菌活性を示す別のラッソペプチドです.
マイクロシンJ25: 抗菌特性を備えた、よく知られたラッソペプチドです.
生化学分析
Biochemical Properties
Siamycin I interacts with various biomolecules, including enzymes and proteins, to exert its effects. It inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in a noncompetitive manner . Siamycin I suppresses the expression of both fsrBDC and gelE-sprE transcripts .
Cellular Effects
Siamycin I has been shown to have effects on various types of cells and cellular processes. It is effective against acute HIV type 1 (HIV-1) and HIV-2 infections . It inhibits fusion between C8166 cells and CEM-SS cells chronically infected with HIV . Siamycin I also attenuates biofilm formation .
Molecular Mechanism
Siamycin I exerts its effects at the molecular level through various mechanisms. It interacts with lipid II and inhibits cell wall biosynthesis . It has been suggested that Siamycin I binds noncovalently . An HIV-1 resistant variant was selected by in vitro passage of virus in the presence of increasing concentrations of Siamycin I .
Temporal Effects in Laboratory Settings
Siamycin I has shown to have different effects over time in laboratory settings. It inhibits both gelatinase production and GBAP production at submicromolar concentrations . It also inhibits E. faecalis cell growth at concentrations above micromolar concentrations .
Metabolic Pathways
It is known that Siamycin I interacts with lipid II and inhibits cell wall biosynthesis .
準備方法
化学反応の分析
反応の種類: シアミシンIは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化剤: 過酸化水素またはその他の過酸化物。
還元剤: ジチオスレイトールまたはβ-メルカプトエタノール。
置換試薬: 標的残基に応じて、さまざまな求核剤.
主な生成物: これらの反応の主な生成物には、シアミシンIの酸化型または還元型、および生物活性が修飾された置換誘導体が含まれます .
4. 科学研究への応用
シアミシンIは、幅広い科学研究への応用があります。
類似化合物との比較
Siamycin I is unique among lasso peptides due to its specific tricyclic structure and potent biological activities . Similar compounds include:
Siamycin II: Structurally related to Siamycin I but with slight variations in amino acid composition.
Humidimycin: Another lasso peptide with strong antimicrobial activities.
Microcin J25: A well-known lasso peptide with antibacterial properties.
Siamycin I stands out due to its dual activity against HIV and bacteria, making it a promising candidate for further research and development .
生物活性
Siamycin I is a lasso peptide produced by the bacterium Streptomyces spp., notable for its diverse biological activities, particularly its antimicrobial properties. This article delves into the compound's mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Overview of Siamycin I
Siamycin I is a 21-amino-acid cyclic peptide characterized by a unique lasso structure, which includes an N-terminal macrocyclic ring and a C-terminal tail that is threaded through the ring. This structural configuration contributes to its stability and biological activity, allowing it to target specific cellular processes in bacteria.
Siamycin I primarily exerts its effects by targeting lipid II, a crucial precursor in peptidoglycan biosynthesis. This interaction disrupts cell wall formation in Gram-positive bacteria, leading to cell lysis and death. The compound activates the liaI stress response in bacteria, indicating a stress response to compromised cell wall integrity . Furthermore, mutations in the WalKR two-component system can confer resistance to siamycin I by promoting cell wall thickening .
Biological Activities
- Antimicrobial Activity : Siamycin I has demonstrated potent antimicrobial effects against various Gram-positive pathogens, including Enterococcus faecalis and Staphylococcus aureus. Its ability to inhibit quorum sensing in E. faecalis further underscores its potential as an anti-infective agent .
- Anti-HIV Properties : Research indicates that siamycin I can inhibit HIV replication by disrupting autophosphorylation activity in viral proteins, suggesting a dual role in both bacterial and viral infections .
- Quorum Sensing Inhibition : Siamycin I impacts biofilm formation and quorum sensing mechanisms in bacteria, which are critical for their pathogenicity. By inhibiting the production of signaling molecules like gelatinase biosynthesis activating peptide (GBAP), siamycin I reduces biofilm development in E. faecalis .
Structure-Activity Relationship (SAR)
The biological activity of siamycin I is closely linked to its amino acid composition and structural integrity. Mutational studies have identified key residues that influence its antimicrobial efficacy:
- Key Residues : Specific amino acids such as Gly1, Arg7, Glu8, and Trp9 are essential for maintaining its biological activity and stability .
- Lasso Structure : The unique threading of the C-terminal tail through the macrocyclic ring enhances resistance to proteolytic degradation, making it a robust candidate for therapeutic applications .
Case Studies
Several studies have highlighted the effectiveness of siamycin I:
- In vitro Studies : In laboratory settings, siamycin I has shown significant inhibition of growth in pathogenic strains of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) demonstrating its potency against these organisms .
- Combination Therapies : When used in conjunction with other antimicrobial agents, siamycin I enhances their effectiveness, particularly against resistant strains of bacteria .
Data Table: Biological Activity Summary
Biological Activity | Effect | Target Organism |
---|---|---|
Antimicrobial | Inhibits growth | Staphylococcus aureus |
Quorum Sensing Inhibition | Disrupts biofilm formation | Enterococcus faecalis |
Anti-HIV | Inhibits viral replication | HIV |
Cell Wall Biosynthesis Inhibition | Compromises cell integrity | Gram-positive bacteria |
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYRKTDGDMHVHR-NEKRQKPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H131N23O26S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167811 | |
Record name | Siamycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2163.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164802-68-0 | |
Record name | Siamycin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164802680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siamycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。